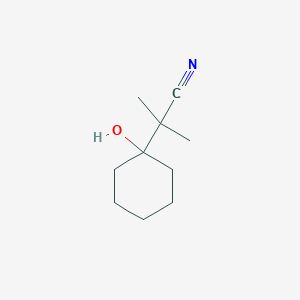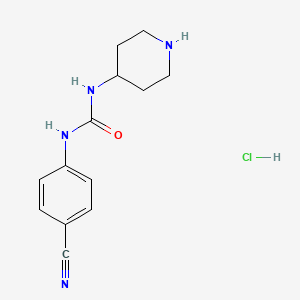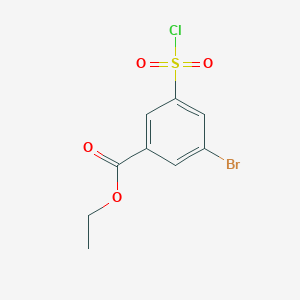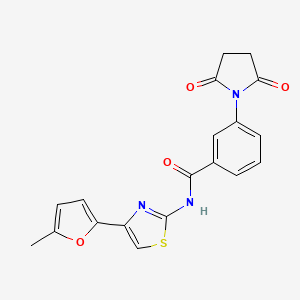
2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds typically involves complex reactions where precursors are carefully selected to introduce the desired functional groups. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and related compounds has been described, showcasing methods that may be adapted for synthesizing our compound of interest. These methods employ NMR, FT-IR, MS, and X-ray crystallography for structural confirmation, alongside computational studies for additional insights (Barakat et al., 2015).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details. For example, the structure of cyclohexanone derivatives has been explored through crystallographic studies, revealing insights into the molecular geometry and intramolecular interactions that may similarly apply to 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving cyclohexyl derivatives are diverse, reflecting the reactivity of the cyclohexane ring and its substituents. Studies have detailed various reactions, such as the Knoevenagel condensation of cyclohexanone derivatives, providing a glimpse into the potential reactivity of our compound (Kasturi & Sharma, 1975).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for predicting the behavior of chemical compounds in different environments. For cyclohexanone derivatives, specific physical characteristics have been determined, aiding in the understanding of how similar compounds might behave under various conditions (Barton et al., 2015).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, reactivity with other chemical entities, and stability, are influenced by its molecular structure. Research on cyclohexanone and related compounds offers insights into their chemical behavior, which could be extrapolated to understand the properties of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile (Sohda, Meguro, & Kawamatsu, 1984).
Wissenschaftliche Forschungsanwendungen
Catalytic Activation in Organic Synthesis
Research indicates that 2-cyclohexen-1-ol can be activated through aluminium-catalysed transfer hydrogenation. This activation enables the substrates to undergo facile conjugate addition, leading to the indirect addition of nucleophiles to allylic alcohols, a process termed as catalytic electronic activation. Specifically, the transformation of 2-cyclohexen-1-ol into 2-(3-hydroxycyclohexyl)-2-methylmalononitrile through a domino Oppenauer/Michael addition/Meerwein–Ponndorf–Verley process is noteworthy, indicating a possible relation to the compound (Black, Edwards, & Williams, 2005).
Photopolymerization and Bio-Based Initiators
In the realm of photopolymerization, a polymerizable difunctional photoinitiator based on the structure of 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid demonstrates significant potential. The substance, synthesized through esterification, shows strong UV absorption capacity and can initiate polymerization of monomers with double bonds. This indicates its applicability in creating more environmentally friendly materials, particularly in sensitive applications like food and medical packaging, suggesting a potential connection to the chemical structure in focus (Zhou, Zhong, & Wang, 2022).
Radical-Mediated Degradation Studies
In the study of radical-mediated degradation of pharmaceutical compounds, 2,2'-azobis(2-methylpropanenitrile) is often utilized. The decomposition of this compound results in a stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, which can be detected by liquid chromatography/mass spectrometry. This serves as a marker to confirm the intended function of the compound and to monitor the kinetic formation of free radical species, revealing insights into the stability and degradation pathways of related compounds (Wells-Knecht & Dunn, 2019).
Wirkmechanismus
Target of Action
It’s structurally similar to 1-hydroxycyclohexyl phenyl ketone , which is a photoinitiator used in UV-curable systems . Photoinitiators absorb light and produce reactive species that initiate polymerization .
Mode of Action
Photoinitiators absorb UV light and undergo a photochemical reaction to produce reactive species that can initiate polymerization .
Biochemical Pathways
As a potential photoinitiator, it could be involved in the polymerization process, which is a critical pathway in the formation of polymers .
Result of Action
As a potential photoinitiator, its primary action would be to initiate the polymerization process upon exposure to uv light .
Action Environment
The action of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile, like other photoinitiators, is likely influenced by environmental factors such as light intensity, wavelength, and exposure duration . These factors can affect the efficiency of the photoinitiation process and, consequently, the properties of the resulting polymer.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFEGFDDNRVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1(CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)


![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

